molecular formula C22H30N2O2S B4129727 1-[4-(Butan-2-yl)phenyl]-3-(3,4-diethoxybenzyl)thiourea

1-[4-(Butan-2-yl)phenyl]-3-(3,4-diethoxybenzyl)thiourea

Cat. No.: B4129727
M. Wt: 386.6 g/mol
InChI Key: UFJHDGIRXHPINI-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. This particular compound features a 4-sec-butylphenyl group and a 3,4-diethoxybenzyl group attached to the nitrogen atoms, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea typically involves the reaction of 4-sec-butylaniline with 3,4-diethoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 4-sec-butylaniline in an organic solvent.

    Step 2: Add 3,4-diethoxybenzyl isothiocyanate to the solution.

    Step 3: Heat the reaction mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.

    Step 5: Filter and purify the product using recrystallization techniques.

Industrial Production Methods: Industrial production of N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, or sulfonating agents (SO₃/H₂SO₄).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound has been investigated for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: Research has explored the compound’s potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: In the industrial sector, N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea is used as an additive in polymer production to enhance material properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • N-phenyl-N’-(3,4-diethoxybenzyl)thiourea
  • N-(4-sec-butylphenyl)-N’-(2,3-dimethoxybenzyl)thiourea
  • N-(4-tert-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea

Comparison: N-(4-sec-butylphenyl)-N’-(3,4-diethoxybenzyl)thiourea is unique due to the presence of both the 4-sec-butylphenyl and 3,4-diethoxybenzyl groups. These substituents influence the compound’s chemical reactivity, solubility, and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[(3,4-diethoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-5-16(4)18-9-11-19(12-10-18)24-22(27)23-15-17-8-13-20(25-6-2)21(14-17)26-7-3/h8-14,16H,5-7,15H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHDGIRXHPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC(=C(C=C2)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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